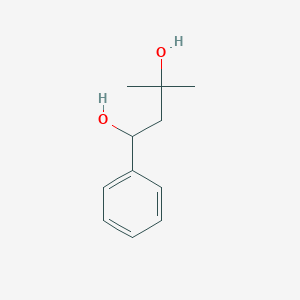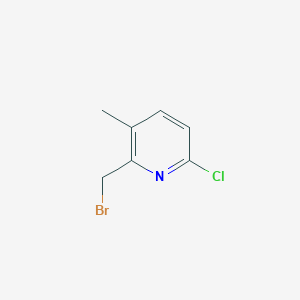
4-(5-Bromo-2-chlorophenoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrClNO It is a derivative of benzonitrile, featuring a bromine and chlorine atom substituted on the phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chlorophenoxy)benzonitrile typically involves a multi-step process. One common method starts with the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution to form 4-bromo-2-chlorobenzonitrile . This intermediate is then reacted with phenol derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(5-Bromo-2-chlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学的研究の応用
4-(5-Bromo-2-chlorophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-Bromo-2-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Bromobenzonitrile: A simpler analogue with only a bromine atom substituted on the benzonitrile ring.
2-Chloro-4-bromobenzonitrile: Another similar compound with both chlorine and bromine atoms substituted on the benzonitrile ring.
Uniqueness
4-(5-Bromo-2-chlorophenoxy)benzonitrile is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H7BrClNO |
|---|---|
分子量 |
308.56 g/mol |
IUPAC名 |
4-(5-bromo-2-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7BrClNO/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |
InChIキー |
PLOHUIAQHQNUBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)

![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)


![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)








